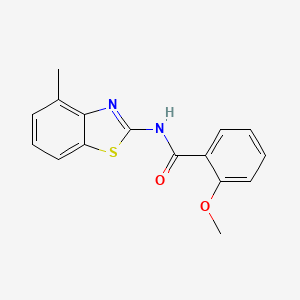

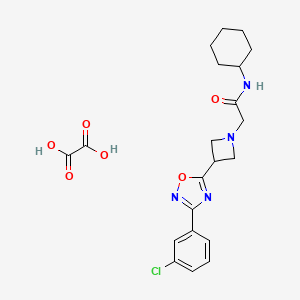

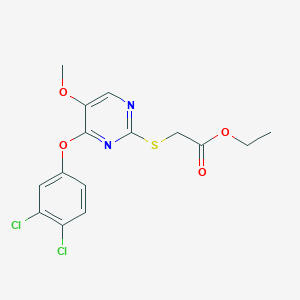

2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities . The methoxy group (OCH3) and the methyl group (CH3) are common substituents in organic chemistry, often modifying the chemical behavior of the compound.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of o-aminothiophenol with a suitable electrophile . The introduction of the methoxy and methyl groups would likely involve further substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzothiazole core with various substituents. The exact structure would depend on the positions of the methoxy and methyl groups .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, particularly electrophilic substitution at the benzene ring . The presence of the methoxy and methyl groups may influence the reactivity and the sites of substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the exact structure. Benzothiazoles are generally stable compounds. The presence of the methoxy group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Potential

2-Methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide and its derivatives have been explored for their potential as antihyperglycemic agents, particularly in the context of diabetes mellitus treatment. A series of related compounds were synthesized and evaluated, leading to the identification of specific derivatives with promising antidiabetic properties. This line of research contributes to the ongoing search for more effective treatments for diabetes, highlighting the compound's relevance in medicinal chemistry and pharmacology (Nomura et al., 1999).

Synthesis and Antimicrobial Activity

Research has also been conducted on the synthesis and biological activity of 2-substituted derivatives of related benzothiazole compounds, exploring their antimicrobial potential. This includes the development of novel synthesis methods and the evaluation of the antimicrobial efficacy of these compounds, contributing to the field of antimicrobial drug discovery and offering insights into the structure-activity relationships within this chemical class (Badne et al., 2011).

Role in Peroxisome Proliferator-Activated Receptor Agonism

Derivatives of this compound have been investigated for their dual agonist activity at alpha and gamma peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolic regulation. The development and validation of analytical methods for quantifying these compounds in biological matrices support their potential therapeutic application in treating metabolic disorders (Song et al., 2004).

Glucokinase Activation for Diabetes Management

Research into novel heteroaryl-containing benzamide derivatives, including those related to this compound, has identified compounds that act as potent glucokinase activators. These findings are significant for the development of new therapeutic agents for type 2 diabetes mellitus, highlighting the compound's potential in enhancing glucose uptake and glucokinase activity in hepatocytes (Park et al., 2014).

Anticonvulsant and Neuroprotective Effects

The anticonvulsant, neurotoxicity, and central nervous system (CNS) depressant properties of 1,3-benzothiazol-2-yl benzamides have been evaluated, revealing the therapeutic potential of these compounds in epilepsy and other neurological disorders. This research contributes to the understanding of the neuropharmacological profile of benzothiazole derivatives and their potential clinical applications (Rana et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-6-5-9-13-14(10)17-16(21-13)18-15(19)11-7-3-4-8-12(11)20-2/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOWYWOQKFAKPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

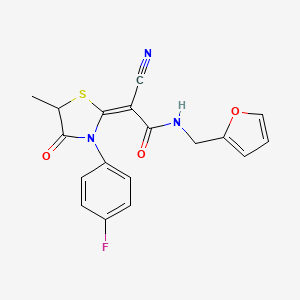

![ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(furan-2-yl)thiophene-3-carboxylate](/img/structure/B2478903.png)

![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2478905.png)

![tert-butyl N-(2-{[(3-chlorophenyl)(cyano)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2478912.png)

![N~3~-(2,4-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2478914.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478916.png)